molecular formula CHFN2O4 B8739663 Methane, dinitrofluoro- CAS No. 7182-87-8

Methane, dinitrofluoro-

Cat. No.: B8739663
CAS No.: 7182-87-8
M. Wt: 124.03 g/mol
InChI Key: UVWILGLWOOQUJD-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, it would theoretically consist of a methane core substituted with two nitro (-NO₂) groups and one fluorine atom. Such a structure would place it within the broader family of halogenated and nitro-substituted methane derivatives. This article will focus on these structurally or functionally analogous compounds to infer comparisons .

Properties

CAS No.

7182-87-8

Molecular Formula

CHFN2O4

Molecular Weight

124.03 g/mol

IUPAC Name

fluoro(dinitro)methane

InChI

InChI=1S/CHFN2O4/c2-1(3(5)6)4(7)8/h1H

InChI Key

UVWILGLWOOQUJD-UHFFFAOYSA-N

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 2,4-Dinitrofluorobenzene (DNFB)
  • Structure : A benzene ring with nitro groups at positions 2 and 4 and a fluorine at position 1.
  • Synthesis : Produced via nucleophilic aromatic substitution, as in , where 2,4-dinitrofluorobenzene reacts with amines in DMF .
  • Applications :
    • Used in high-pressure liquid chromatography (HPLC) for derivatizing glutathione ().
    • Acts as a reagent in gas chromatography to separate amines ().
  • Hazards : Explosive risks during distillation under reduced pressure ().
(b) Halogenated Methanes

lists several regulated halogenated methanes, including:

  • Methane, chloro- (CAS 74-87-3): A simple chlorinated methane used as a refrigerant.
  • Methane, trichlorofluoro- (Freon 11, CAS 75-69-4): A chlorofluorocarbon (CFC) with historical use in refrigeration.
  • Methane, dibromodifluoro- (CAS 75-61-6): A brominated/fluorinated methane used in fire suppression ().
Property 2,4-Dinitrofluorobenzene Methane, Trichlorofluoro- Methane, Dibromodifluoro-
Formula C₆H₃F(NO₂)₂ CCl₃F CBr₂F₂
Molecular Weight 186.10 g/mol 137.37 g/mol 209.82 g/mol
CAS Number 1493-27-2 75-69-4 75-61-6
Applications HPLC derivatization, GC Refrigerant (historical) Fire suppressant (Halon)
Hazards Explosive decomposition Ozone depletion High toxicity
(c) Fluorinated Methoxy Methanes

Reactivity and Stability

  • Nitro Groups : In 2,4-dinitrofluorobenzene, nitro groups increase electrophilicity, enabling reactions with nucleophiles (e.g., amines in ). Methane derivatives with nitro groups would likely exhibit similar reactivity but with reduced stability due to the smaller methane core.
  • Halogen Substitution : Fluorine in methane derivatives (e.g., trichlorofluoro-) enhances stability and reduces flammability but contributes to environmental persistence ().

Q & A

Q. What experimental design optimizes dinitrofluoro derivative yields in aromatic substitution reactions?

  • Methodological Answer : Apply a fractional factorial design ( ) to test variables: solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (amine: DNFB ratio). Use ANOVA to identify significant factors. For example, DMF increases polarity, accelerating reaction rates, while excess amine (1.2:1 molar ratio) minimizes side products. Confirm via LC-MS kinetic monitoring .

Q. How do solvent effects influence the reactivity of dinitrofluoro compounds in peptide tagging?

  • Methodological Answer : Solvent polarity impacts nucleophilic attack efficiency. In peptide tagging (), use DMSO to solubilize hydrophobic peptides and enhance amino group accessibility. Compare reaction rates in aprotic (acetonitrile) vs. polar protic (methanol) solvents via stopped-flow UV kinetics. Optimize using a response surface methodology (RSM) to balance solubility and reactivity .

Data Analysis & Computational Questions

Q. How can computational models predict dinitrofluoro compound stability under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, pH 2–12) using AMBER or GROMACS. Calculate pKa via COSMO-RS to assess nitro group protonation. Validate with experimental UV-Vis titration curves (e.g., absorbance shifts at 350 nm for deprotonated nitro groups) .

Q. What statistical approaches address variability in toxicity assays for dinitrofluoro compounds?

  • Methodological Answer : Use hierarchical clustering ( ) to group toxicity endpoints (e.g., hepatic vs. renal effects). Apply nonlinear regression to dose-response data, reporting EC₅₀ values with 95% confidence intervals. For in vitro assays (e.g., MTT), normalize to controls and use Grubbs’ test to exclude outliers .

Safety & Environmental Impact

Q. What degradation pathways minimize environmental persistence of dinitrofluoro compounds?

  • Methodological Answer : Investigate photocatalytic degradation using TiO₂/UV systems. Monitor nitro group reduction to amines via LC-MS/MS. For anaerobic conditions, use sludge assays ( ) to track methane production as a biodegradation indicator. Quantify half-lives using first-order kinetics .

Q. How can lab-scale explosion risks during dinitrofluoro compound synthesis be mitigated?

  • Methodological Answer : Implement ARC (accelerating rate calorimetry) to detect self-heating thresholds. Design pressure-relief systems using CFD modeling (e.g., ANSYS) for reactor vessels. Use FTIR gas analysis to detect NO₂ release, a decomposition byproduct, and trigger emergency cooling .

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